molecular formula C16H12O4 B15064700 Dimethyl acenaphthylene-5,6-dicarboxylate CAS No. 92964-95-9

Dimethyl acenaphthylene-5,6-dicarboxylate

Cat. No.: B15064700
CAS No.: 92964-95-9
M. Wt: 268.26 g/mol
InChI Key: BINLBFOXUUZORY-UHFFFAOYSA-N
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Description

Dimethyl acenaphthylene-5,6-dicarboxylate is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features two ester groups at the 5 and 6 positions of the acenaphthylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl acenaphthylene-5,6-dicarboxylate typically involves the esterification of acenaphthylene-5,6-dicarboxylic acid. One common method includes the reaction of acenaphthylene-5,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl acenaphthylene-5,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl acenaphthylene-5,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of dimethyl acenaphthylene-5,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release acenaphthylene-5,6-dicarboxylic acid, which can further participate in biochemical pathways. The aromatic ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis .

Properties

CAS No.

92964-95-9

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

dimethyl acenaphthylene-5,6-dicarboxylate

InChI

InChI=1S/C16H12O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h3-8H,1-2H3

InChI Key

BINLBFOXUUZORY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C3C2=C(C=C3)C=C1)C(=O)OC

Origin of Product

United States

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